molecular formula C12H9ClN4O2S2 B2815694 5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 1251686-43-7

5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2815694
CAS No.: 1251686-43-7
M. Wt: 340.8
InChI Key: RARHHDVUQGIMJP-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H9ClN4O2S2 and its molecular weight is 340.8. The purity is usually 95%.
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Biological Activity

5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties supported by various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a thiazole moiety, and an oxadiazole group. This structural diversity is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives containing the oxadiazole and thiazole rings exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values for compounds with similar structures ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The mechanism often involves the inhibition of biofilm formation and disruption of cell wall synthesis in bacteria, which is crucial for their virulence .

Anticancer Activity

The anticancer potential of thiazole and oxadiazole derivatives has been extensively studied:

Case Studies

  • Thiazole Derivatives : A study indicated that compounds with a thiazole ring showed significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups at specific positions on the phenyl ring enhanced activity, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .
  • Oxadiazole Compounds : Research has shown that compounds containing both oxadiazole and thiazole rings have demonstrated strong antitumor activity through apoptosis induction in cancer cells. For example, one compound exhibited an IC50 value significantly lower than 10 µM against human glioblastoma cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureImportance
Thiazole Ring Essential for cytotoxic activity; enhances binding affinity to target proteins.
Oxadiazole Group Contributes to antimicrobial properties; increases overall potency.
Chloro Substitution Enhances lipophilicity and cellular uptake; crucial for activity against resistant strains.

Properties

IUPAC Name

5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S2/c1-5-9(20-6(2)14-5)11-16-17-12(19-11)15-10(18)7-3-4-8(13)21-7/h3-4H,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARHHDVUQGIMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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